methyl [5-chloro-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
Methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a complex organic compound that features a pyridazine ring substituted with a morpholine group, a chlorine atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the pyridazine ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst selection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the pyridazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate exerts its effects involves interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyridazine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
- Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate
Uniqueness
Methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is unique due to its combination of a pyridazine ring with a morpholine group and an ester functional group. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C11H14ClN3O4 |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 2-(5-chloro-4-morpholin-4-yl-6-oxopyridazin-1-yl)acetate |
InChI |
InChI=1S/C11H14ClN3O4/c1-18-9(16)7-15-11(17)10(12)8(6-13-15)14-2-4-19-5-3-14/h6H,2-5,7H2,1H3 |
InChI Key |
KNQPWHAYMVGYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Origin of Product |
United States |
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